molecular formula C17H19N3S B028739 N-Despropyl Pergolide 6-Carbonitrile CAS No. 98988-34-2

N-Despropyl Pergolide 6-Carbonitrile

Cat. No.: B028739
CAS No.: 98988-34-2
M. Wt: 297.4 g/mol
InChI Key: GZIXEANONFXIBU-DJSGYFEHSA-N
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Description

N-Despropyl Pergolide 6-Carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C17H19N3S and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-Despropyl Pergolide 6-Carbonitrile is a derivative of Pergolide , which is a long-acting dopamine agonist . It acts on the dopamine D2 and D3, alpha2- and alpha1-adrenergic, and 5-hydroxytryptamine (5-HT) receptors .

Biochemical Pathways

The compound’s interaction with dopamine D2 receptors affects the biochemical pathway involving adenylyl cyclase and cAMP . This results in changes in intracellular calcium levels, which can have downstream effects on various cellular processes.

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, dimethylformamide and methanol , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action would be expected to be similar to those of Pergolide, given their structural similarity. Pergolide stimulates centrally-located dopaminergic receptors, resulting in a number of pharmacologic effects .

Properties

IUPAC Name

(6aR,9R,10aR)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3S/c1-21-9-11-5-14-13-3-2-4-15-17(13)12(7-19-15)6-16(14)20(8-11)10-18/h2-4,7,11,14,16,19H,5-6,8-9H2,1H3/t11-,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIXEANONFXIBU-DJSGYFEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575989
Record name (8beta)-8-[(Methylsulfanyl)methyl]ergoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98988-34-2
Record name (8beta)-8-[(Methylsulfanyl)methyl]ergoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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